![molecular formula C25H25N3O4S B10955123 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B10955123.png)
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
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Overview
Description
4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a piperidine ring, and a benzothiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through the reaction of maleic anhydride with ammonia, followed by cyclization. The piperidine ring is often prepared via the hydrogenation of pyridine. The benzothiophene moiety can be synthesized through the cyclization of 2-mercaptobenzaldehyde with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares the pyrrolidine ring but lacks the piperidine and benzothiophene moieties.
2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate: Contains a similar pyrrolidine structure but differs in the rest of the molecule.
Uniqueness
The uniqueness of 4-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)-N-[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]BENZAMIDE lies in its combination of the pyrrolidine, piperidine, and benzothiophene moieties, which confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H25N3O4S/c29-20-12-13-21(30)28(20)17-10-8-16(9-11-17)23(31)26-24-22(18-6-2-3-7-19(18)33-24)25(32)27-14-4-1-5-15-27/h8-13H,1-7,14-15H2,(H,26,31) |
InChI Key |
LMROLWRIKANLGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=C(C=C4)N5C(=O)C=CC5=O |
Origin of Product |
United States |
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